3-Amino-2,4,5,6-tetrachloropyridine
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Overview
Description
3-Amino-2,4,5,6-tetrachloropyridine is a heterocyclic organic compound with the molecular formula C5H2Cl4N2 and a molecular weight of 231.9 g/mol . It is characterized by the presence of four chlorine atoms and an amino group attached to a pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2,4,5,6-tetrachloropyridine with ammonia under controlled conditions . The reaction is usually carried out in an aprotic solvent to facilitate the formation of hydrogen bonds with the ring nitrogen atom, promoting 2-substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality. The compound is often produced in batch reactors where temperature, pressure, and reaction time are meticulously monitored .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,5,6-tetrachloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For instance, substitution with an amine can yield various amino derivatives of the original compound .
Scientific Research Applications
3-Amino-2,4,5,6-tetrachloropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,4,5,6-tetrachloropyridine involves its interaction with specific molecular targets. The pyridine ring can form hydrogen bonds and π–π interactions, which are crucial for its biological activity . The compound’s electron-deficient nature allows it to participate in redox reactions, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrachloropyridine: Lacks the amino group, making it less reactive in certain substitution reactions.
3-Amino-2,4,5,6-tetrachloropyridine: Similar in structure but may have different reactivity due to the position of the amino group.
Uniqueness
This compound is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-donating amino group.
Properties
IUPAC Name |
2,4,5,6-tetrachloropyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4N2/c6-1-2(7)4(8)11-5(9)3(1)10/h10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJKPRQUINCPAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346881 |
Source
|
Record name | 3-Amino-2,4,5,6-tetrachloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447433-84-3 |
Source
|
Record name | 3-Amino-2,4,5,6-tetrachloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70346881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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